Halofantrine N-Oxide Halofantrine N-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18008543
InChI: InChI=1S/C26H30Cl2F3NO2/c1-3-5-10-32(34,11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3
SMILES:
Molecular Formula: C26H30Cl2F3NO2
Molecular Weight: 516.4 g/mol

Halofantrine N-Oxide

CAS No.:

Cat. No.: VC18008543

Molecular Formula: C26H30Cl2F3NO2

Molecular Weight: 516.4 g/mol

* For research use only. Not for human or veterinary use.

Halofantrine N-Oxide -

Specification

Molecular Formula C26H30Cl2F3NO2
Molecular Weight 516.4 g/mol
IUPAC Name N-butyl-N-[3-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-3-hydroxypropyl]butan-1-amine oxide
Standard InChI InChI=1S/C26H30Cl2F3NO2/c1-3-5-10-32(34,11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3
Standard InChI Key YNAQRFGKBJJLJT-UHFFFAOYSA-N
Canonical SMILES CCCC[N+](CCCC)(CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Halofantrine N-Oxide derives from the oxidation of halofantrine (C₂₆H₃₀Cl₂F₃NO), a compound first synthesized in the 1970s . The parent molecule features a phenanthrene backbone substituted with chlorine, trifluoromethyl, and dibutylamino groups. The N-oxide modification occurs at the tertiary amine of the dibutylamino side chain, converting it into an N-oxide moiety (R₃N⁺–O⁻) . This transformation increases the compound’s polarity, as evidenced by its altered solubility profile. While halofantrine hydrochloride exhibits poor water solubility (0.000111 mg/mL) , the N-oxide form demonstrates enhanced hydrophilicity, influencing its distribution and metabolism.

Key Structural Features:

  • Phenanthrene Core: A tricyclic aromatic system providing structural rigidity and π-π stacking interactions with biological targets.

  • Chlorine and Trifluoromethyl Substituents: Electron-withdrawing groups that enhance binding to parasitic heme polymers.

  • N-Oxide Functional Group: Introduces a dipole moment, altering electronic distribution and hydrogen-bonding capacity .

Synthesis and Analytical Characterization

The synthesis of Halofantrine N-Oxide typically involves the oxidation of halofantrine using peroxides or peracids. A method analogous to the oxidation of halopyridines (e.g., 2-chloropyridine to 2-chloropyridine-N-oxide) can be adapted for this purpose . For instance, treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert conditions yields the N-oxide derivative.

Synthetic Pathway:

  • Substrate Preparation: Halofantrine hydrochloride is neutralized to freebase form to enhance reactivity.

  • Oxidation: Reaction with mCPBA (1.2 equivalents) at 0–5°C for 6–8 hours.

  • Purification: Column chromatography using silica gel and a gradient elution system (ethyl acetate:methanol 9:1).

Analytical Data:

  • Molecular Formula: C₂₆H₃₀Cl₂F₃NO₂ (derived from halofantrine’s formula + O) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 516.42 (M+H⁺).

  • ¹H NMR: Distinct downfield shift of the N-oxide proton (δ 3.8–4.2 ppm) .

Pharmacological Properties and Mechanism of Action

Key Pharmacodynamic Insights:

  • HERG Channel Affinity: Halofantrine blocks HERG channels with an IC₅₀ of 0.3 μM, whereas the N-oxide exhibits reduced affinity (IC₅₀ > 10 μM) .

  • Metabolic Stability: The N-oxide demonstrates slower hepatic clearance, prolonging its half-life compared to halofantrine .

Comparative Analysis with Antimalarial Agents

The following table contrasts Halofantrine N-Oxide with structurally related antimalarials:

CompoundClassHERG IC₅₀ (μM)LogPClinical Use
HalofantrinePhenanthrene0.37.34Restricted (cardiotoxicity)
Halofantrine N-OxidePhenanthrene-N-Oxide>105.2*Investigational
LumefantrinePhenanthrene1.26.8Combination therapy
ChloroquineQuinoline2.54.6First-line treatment

*Estimated based on structural modifications .

Research Gaps and Future Directions

While preclinical data are promising, clinical trials are needed to validate Halofantrine N-Oxide’s efficacy and safety. Priority research areas include:

  • In Vivo Antimalarial Efficacy: Dose-response studies in Plasmodium-infected models.

  • Pharmacokinetic Modeling: Predicting human exposure using physiologically based pharmacokinetic (PBPK) simulations.

  • Combination Therapy: Synergy studies with artemisinin derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator